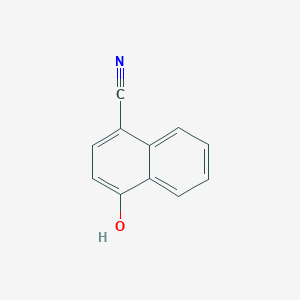

1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester

カタログ番号 B1279518

CAS番号:

141054-41-3

分子量: 257.28 g/mol

InChIキー: RHJUDCIVQIJYHJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis

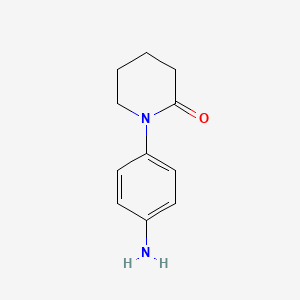

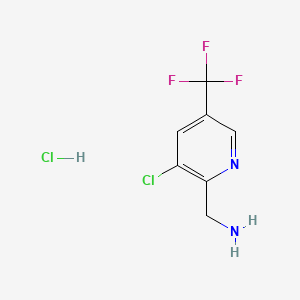

The molecular structure of “1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester” is based on the pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is substituted at the 2-position with an acetic acid group, at the 5-position with a benzoyl group, and the acetic acid is esterified with an ethyl group.Chemical Reactions Analysis

Pyrrole undergoes various chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Michael addition of pyrrole with electrophilic olefins affords N-alkylpyrroles .科学的研究の応用

Synthesis and Chemical Reactions

- 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester, is involved in various synthetic chemical reactions. For instance, it participates in the formation of 2-pyrrolones and shows fragmentation to oxalic acid anilides under certain conditions (Kollenz et al., 1976).

- The compound is also used in the Hantzsch pyrrole synthesis, which yields ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids (Roomi & Macdonald, 1970).

- In another study, the synthesis of isomeric benzoylpyrrole-3-acetic acids was based on the electrophilic benzoylation of ethyl pyrrole-2-acetate. These synthesized compounds showed potential as protective agents against oxygen toxicity (Demopoulos, Rekka, & Retsas, 1990).

Biological and Pharmacological Potential

- A study focused on the synthesis of 5-Benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid indicated its potential as an analgesic and/or anti-inflammatory agent (Covarrubias Zúñiga, 2004).

- Certain 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids synthesized from similar compounds have been studied for their analgesic, antiinflammatory, and neuropsychobehavioural effects (Massa et al., 1989).

Inhibitory Activities and Applications

- A synthesized derivative of this compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit the enzyme aldose reductase as well as the glycation process of proteins, which could be beneficial for treating various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).

Material Science and Conductive Properties

- Research on the synthesis and characterization of organic conductors derived from (1H-pyrrol-3-yl)acetic acid esters, which are related to the compound of interest, revealed the stability and conductivity of polymers from ester derivatives. These polymers showed potential ionoselective or enantioselective properties, indicating their application in material science (Ho-Hoang et al., 1996).

特性

IUPAC Name |

ethyl 2-(5-benzoyl-1H-pyrrol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14(17)10-12-8-9-13(16-12)15(18)11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJUDCIVQIJYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(N1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460248 |

Source

|

| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |

CAS RN |

141054-41-3 |

Source

|

| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

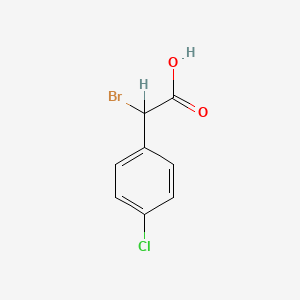

alpha-Bromo-4-chlorophenylacetic acid

3381-73-5

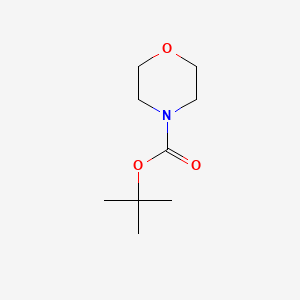

Tert-butyl Morpholine-4-carboxylate

220199-85-9

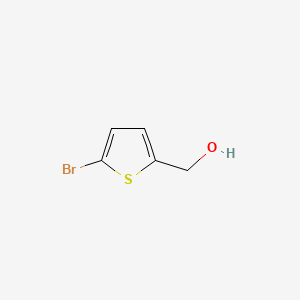

(5-Bromothien-2-yl)methanol

79387-71-6

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)